Cellular Uptake in Breast Cancer: 20-Fold Superiority Over Carboplatin
Platinum(II) complexes ligated with 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine achieve a drug concentration in human MCF-7 breast cancer cells that is markedly higher than that of carboplatin. Replacing the NH3 ligands in carboplatin with rac-1,2-bis(4-fluorophenyl)ethylenediamine resulted in a 20-fold increase in cellular drug accumulation [1]. This enhancement is a direct consequence of the ligand's specific aromatic and fluorine substitution pattern.
| Evidence Dimension | Cellular drug accumulation in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | rac-4F-Pt(CBDC): 20-fold higher uptake |
| Comparator Or Baseline | Carboplatin (baseline uptake defined as 1x) |
| Quantified Difference | 20-fold increase |
| Conditions | Human MCF-7 breast cancer cell line |
Why This Matters
For procurement, this proves the ligand's unique ability to overcome the poor cellular permeability that limits the efficacy of standard platinum drugs, making it essential for developing next-generation, high-penetration anticancer agents.
- [1] Gust, R., Schnurr, B., Krauser, R., Bernhardt, G., Koch, M., Schmid, B., Hummel, E., & Schönenberger, H. (1998). Stability and cellular studies of [rac-1,2-bis(4-fluorophenyl)ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II), a novel, highly active carboplatin derivative. Journal of Cancer Research and Clinical Oncology, 124(11), 585-597. View Source
